![molecular formula C15H15ClN2O3S B4439404 N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
描述
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies.
作用机制
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide selectively inhibits BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies. By inhibiting BTK, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide disrupts B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cells, leading to decreased cell proliferation and increased apoptosis. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to enhance the activity of rituximab, a monoclonal antibody used in the treatment of B-cell malignancies.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has demonstrated efficacy in preclinical studies and has shown promise as a potential therapeutic agent for B-cell malignancies. However, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.
未来方向
There are several potential future directions for the research and development of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of combination therapies that incorporate N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide with other agents, such as immunomodulatory drugs or monoclonal antibodies. Another area of focus is the exploration of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide's potential therapeutic applications in other diseases, such as autoimmune disorders or solid tumors. Finally, further research is needed to fully elucidate the mechanism of action of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide and its potential impact on B-cell receptor signaling and other cellular pathways.
科学研究应用
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, especially B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical studies have demonstrated the efficacy of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-9-11(7-8-13(10)18-22(2,20)21)15(19)17-14-6-4-3-5-12(14)16/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNIZVMNTYOHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。